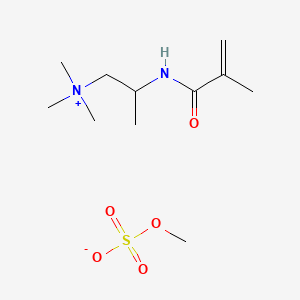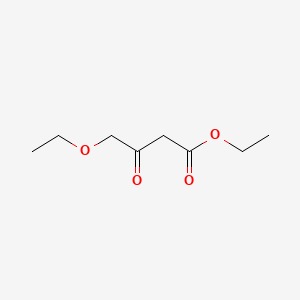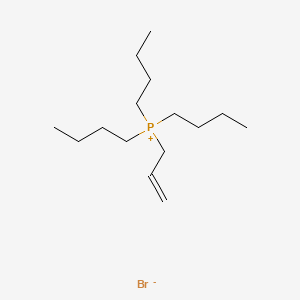
1,2-Bis(DI-tert-butylphosphino)benzene
Overview
Description
1,2-Bis(DI-tert-butylphosphino)benzene (DTBPMB) is a bidentate phosphine ligand . It is used in combination with Pd 2 (dba) 3 (dba = trans,trans -dibenzylideneacetone) and a sulfonic acid to catalyze the methoxycarbonylation of ethane to form methyl propanoate .
Molecular Structure Analysis
The molecular formula of 1,2-Bis(DI-tert-butylphosphino)benzene is C24H44P2 . The structure of this compound has been characterized by NMR analysis .Chemical Reactions Analysis
DTBPMB in combination with Pd 2 (dba) 3 (dba = trans,trans -dibenzylideneacetone) and a sulfonic acid can catalyze the methoxycarbonylation of ethane to form methyl propanoate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Bis(DI-tert-butylphosphino)benzene include a melting point of 59-62°C and a predicted boiling point of 456.7±38.0 °C . It is a crystal in form and white in color . It is air sensitive and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Asymmetric Hydrogenation
1,2-Bis(DI-tert-butylphosphino)benzene and its derivatives have been used as ligands in rhodium complexes for the asymmetric hydrogenation of functionalized alkenes. This application is significant in the pharmaceutical industry for the synthesis of chiral pharmaceutical ingredients with amino acid or secondary amine components. Mechanistic studies involving these ligands reveal insights into reaction pathways and enantioselection mechanisms (Imamoto et al., 2012).
Catalyst Development
The compound has been instrumental in forming η2 C−H Agostic Rhodium Arene Complexes, which are relevant for electrophilic bond activation. These complexes show strong metal-center interactions and high acidity of the agostic proton, important for understanding reactivity and catalyst development (Vigalok et al., 1998).
Ligand Synthesis
1,2-Bis(DI-tert-butylphosphino)benzene is used in synthesizing sterically encumbered systems for two low-coordinate phosphorus centers. This synthesis is pivotal for producing materials with two bridged phosphorus centers, offering potential in developing novel materials (Shah et al., 2000).
Alkoxycarbonylation Reactions
It is a key ligand in palladium-catalyzed alkoxycarbonylation reactions, particularly in the commercial production of methyl methacrylate and other esters. The ligand's unique properties contribute to high selectivity and efficiency in these reactions (Vondran et al., 2021).
Complex Synthesis
The compound has been utilized in synthesizing chelated complexes, including those with palladium. These complexes are important in exploring the conformation and reactivity of chelated systems in catalysis (Jouaiti et al., 1996).
Ligand Variations and Catalysis
Its derivatives have been used to develop new ligands based on different backbones like benzene and lutidine. These variations are crucial in catalytic processes like methoxycarbonylation of alkenes, demonstrating the flexibility andapplicability of this compound in various chemical reactions (Pews-Davtyan et al., 2014).
Binuclear Phthalocyanine Synthesis
1,2-Bis(DI-tert-butylphosphino)benzene is involved in synthesizing novel binuclear phthalocyanines, which are significant in the field of materials science and photovoltaic applications. The synthesis process demonstrates the compound's utility in forming complex molecular structures (Tolbin et al., 2003).
Catalyst System Development
The compound plays a critical role in the development of highly active and efficient catalyst systems for alkoxycarbonylation of alkenes. These catalyst systems are essential for the chemical industry, transforming various alkenes into ester products (Dong et al., 2017).
Rhodium-Catalyzed Synthesis
It is also used in rhodium-catalyzed synthesis processes, such as the synthesis of diaryl sulfides using aryl fluorides and sulfur/organopolysulfides. These processes are crucial in the synthesis of complex organic compounds (Arisawa et al., 2012).
Safety and Hazards
1,2-Bis(DI-tert-butylphosphino)benzene is classified as a GHS07 substance . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
properties
IUPAC Name |
ditert-butyl-(2-ditert-butylphosphanylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40P2/c1-19(2,3)23(20(4,5)6)17-15-13-14-16-18(17)24(21(7,8)9)22(10,11)12/h13-16H,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUOMCDYYCYMIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1P(C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00409372 | |
| Record name | 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
215951-98-7 | |
| Record name | 1,2-BIS(DI-TERT-BUTYLPHOSPHINO)BENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00409372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















